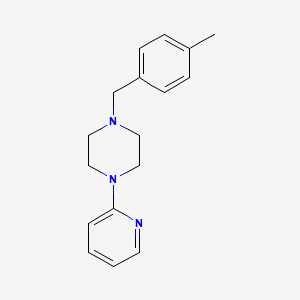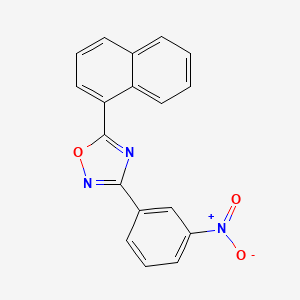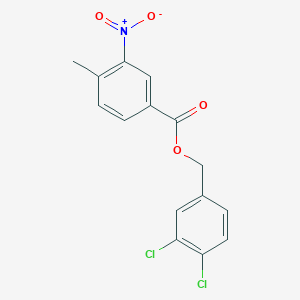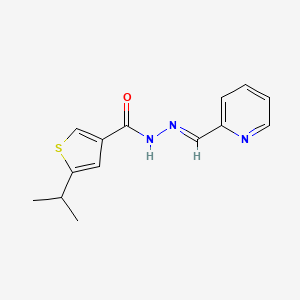![molecular formula C11H16N2O4S B5869485 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide, commonly known as NSC 631570, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of sulfonamides and has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
The exact mechanism of action of NSC 631570 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH balance in tumor microenvironments. By inhibiting the activity of CAIX, NSC 631570 disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
NSC 631570 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potent cytotoxic effects, this compound has been shown to inhibit tumor growth in animal models of cancer. Furthermore, NSC 631570 has been shown to enhance the activity of other anticancer agents, such as cisplatin, when used in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NSC 631570 has several advantages for use in laboratory experiments. It is stable and easy to synthesize, making it readily available for research purposes. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, there are also limitations to its use in laboratory experiments. For example, the exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several potential future directions for research on NSC 631570. One area of interest is the development of more potent analogs of this compound for use in cancer treatment. Additionally, further studies are needed to better understand the mechanism of action of NSC 631570 and its effects on tumor microenvironments. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Métodos De Síntesis
The synthesis of NSC 631570 involves a multi-step process that starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-(2-methoxyacetyl)ethylamine. The resulting product is then reduced using sodium dithionite to yield NSC 631570 in high purity.
Aplicaciones Científicas De Investigación
NSC 631570 has been the subject of numerous scientific studies, with a focus on its potential as an anticancer agent. In vitro studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, NSC 631570 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-17-8-11(14)13-7-6-9-2-4-10(5-3-9)18(12,15)16/h2-5H,6-8H2,1H3,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQBTUXDKQYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)


![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)


![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)

![N'-(2-furylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5869479.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
